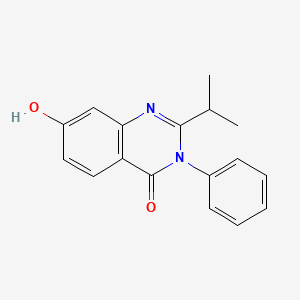

7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative and isocyanate.

Cyclization: The aniline derivative undergoes cyclization with isocyanate under acidic or basic conditions to form the quinazolinone core.

Functionalization: Subsequent functionalization steps introduce the hydroxy, isopropyl, and phenyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the quinazolinone core to the corresponding dihydroquinazoline.

Substitution: Introduction of different substituents at the phenyl or isopropyl positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

Oxidation: Formation of 7-oxo-2-isopropyl-3-phenylquinazolin-4(3H)-one.

Reduction: Formation of 7-hydroxy-2-isopropyl-3-phenyl-1,2,3,4-tetrahydroquinazoline.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigation of its biological activity, including anti-inflammatory and anti-cancer properties.

Medicine: Potential development as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

Receptor Binding: Interaction with specific receptors to modulate cellular responses.

Signal Transduction: Interference with signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 7-Hydroxy-2-methyl-3-phenylquinazolin-4(3H)-one

- 7-Hydroxy-2-ethyl-3-phenylquinazolin-4(3H)-one

- 7-Hydroxy-2-isopropyl-3-methylquinazolin-4(3H)-one

Uniqueness

7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Biological Activity

7-Hydroxy-2-isopropyl-3-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features a quinazolinone core with hydroxyl and isopropyl substituents that contribute to its biological properties. The presence of these functional groups enhances its interaction with biological targets.

Cytotoxicity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, this compound has demonstrated notable activity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.20 ± 0.02 |

| This compound | A2780 | 0.14 ± 0.03 |

These values indicate that the compound is significantly more potent than conventional chemotherapeutics like lapatinib, which has an IC50 of approximately 5.9 µM against MCF-7 cells .

The mechanism underlying the cytotoxic effects of this compound involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, and EGFR. Molecular docking studies suggest that the compound acts as a non-competitive inhibitor for these enzymes, disrupting their activity and leading to reduced cell proliferation .

Anti-Cancer Properties

In vivo studies have shown that derivatives of quinazolinones, including this compound, can inhibit tumor growth effectively. For instance, in xenograft models, compounds similar to this compound have been reported to reduce tumor size significantly when administered at appropriate dosages .

Additional Biological Activities

Beyond its anti-cancer properties, quinazolinones are noted for other biological activities:

- Antimicrobial Activity : Some studies report antibacterial and antifungal properties associated with quinazolinone derivatives.

- Anti-inflammatory Effects : Certain compounds in this class exhibit anti-inflammatory activities by modulating inflammatory pathways.

- Antioxidant Properties : The presence of hydroxyl groups in the structure enhances the antioxidant capacity of these compounds .

Case Studies

A systematic review highlighted various studies showcasing the efficacy of quinazolinones against different types of cancer. For example:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.20 µM, indicating strong cytotoxicity compared to standard treatments.

These findings suggest a promising role for this compound in cancer therapeutics.

Properties

Molecular Formula |

C17H16N2O2 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

7-hydroxy-3-phenyl-2-propan-2-ylquinazolin-4-one |

InChI |

InChI=1S/C17H16N2O2/c1-11(2)16-18-15-10-13(20)8-9-14(15)17(21)19(16)12-6-4-3-5-7-12/h3-11,20H,1-2H3 |

InChI Key |

BTXSVUJOLKXEFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.